![molecular formula C15H24N4O3 B2632853 Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1705937-69-4](/img/structure/B2632853.png)
Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
The compound “Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The presence of the tert-butyl group and the carboxylate ester group suggests that this compound could be a derivative of a pyrrolidine carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazine rings would contribute to the rigidity of the molecule, while the tert-butyl and ester groups could influence its polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the nitrogen atoms in the pyrrolidine and pyrazine rings. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the nonpolar tert-butyl group could affect its solubility in different solvents .Scientific Research Applications
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids
The Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound have been investigated for their potential in peptide synthesis . These AAILs serve as efficient reactants and reaction media due to their chemically protected reactive side chains and N-terminus. Notably, the distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields in just 15 minutes.
Building Block for Organic Synthesis
“Tert-butyl 3-methoxypyrrolidine-1-carboxylate” serves as a useful building block in the synthesis of novel organic compounds. Researchers have employed it to create derivatives that can be further utilized in various chemical reactions.
Chemoselective Tert-Butoxycarbonylation Reagent
The compound has been explored as a green and recyclable reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines. Its chemoselectivity makes it valuable for specific transformations in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-6-11(10-19)21-13-9-16-8-12(17-13)18(4)5/h8-9,11H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMTBKBISUKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate |
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